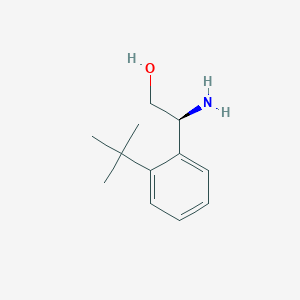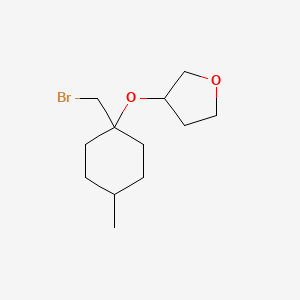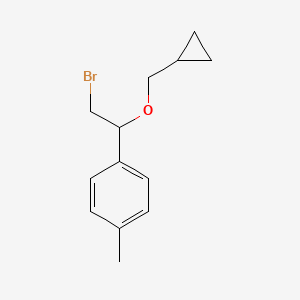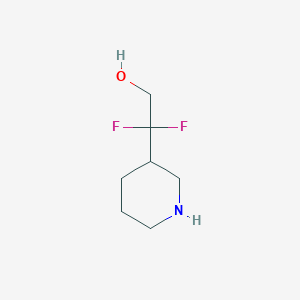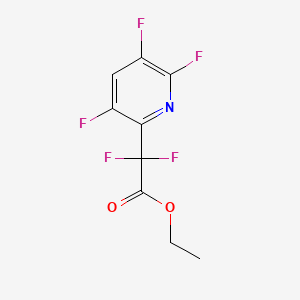
6-(Isopropyl(methyl)amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[methyl(propan-2-yl)amino]hexanoic acid is a synthetic organic compound with a molecular structure that includes a hexanoic acid backbone substituted with a methyl(propan-2-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[methyl(propan-2-yl)amino]hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Amidation: Hexanoic acid is reacted with methyl(propan-2-yl)amine under acidic or basic conditions to form the amide intermediate.
Hydrolysis: The amide intermediate is then hydrolyzed to yield 6-[methyl(propan-2-yl)amino]hexanoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-[methyl(propan-2-yl)amino]hexanoic acid may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-[methyl(propan-2-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives.
Applications De Recherche Scientifique
6-[methyl(propan-2-yl)amino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[methyl(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminohexanoic acid: A structurally similar compound with an amino group instead of the methyl(propan-2-yl)amino group.
6-aminocaproic acid: Another related compound with similar chemical properties.
Uniqueness
6-[methyl(propan-2-yl)amino]hexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
6-[methyl(propan-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-9(2)11(3)8-6-4-5-7-10(12)13/h9H,4-8H2,1-3H3,(H,12,13) |
Clé InChI |
VRUKNPVQMNBSKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


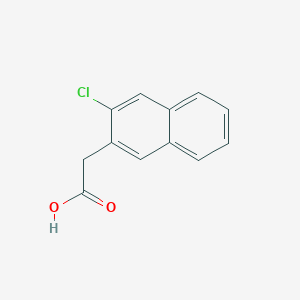
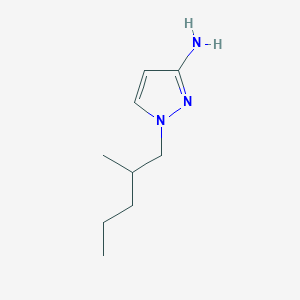
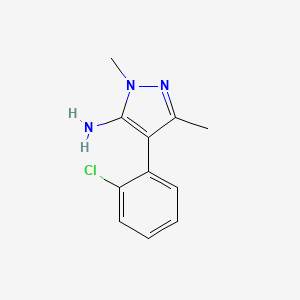
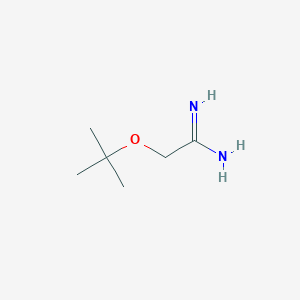
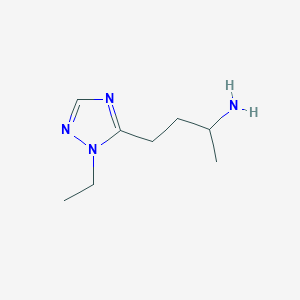
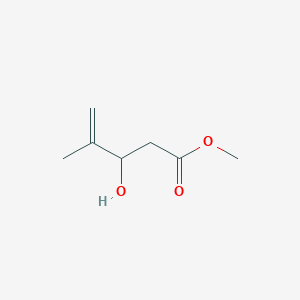
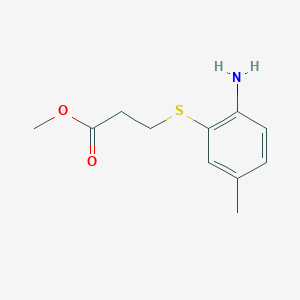
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
